molecular formula C27H27N5O2 B4065644 2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone

2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B4065644
M. Wt: 453.5 g/mol
InChI Key: ASRLTEQJFBEQPT-UHFFFAOYSA-N
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Description

2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phthalazine moiety, a phenoxy group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[4-[(4-methylphthalazin-1-yl)amino]phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c1-20-24-9-5-6-10-25(24)27(30-29-20)28-21-11-13-23(14-12-21)34-19-26(33)32-17-15-31(16-18-32)22-7-3-2-4-8-22/h2-14H,15-19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRLTEQJFBEQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)OCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methylphthalazine, which is then reacted with an appropriate amine to form the phthalazin-1-ylamine derivative. This intermediate is further reacted with a phenoxy compound under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and piperazine groups can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone
  • 2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-ethylpiperazin-1-yl)ethanone

Uniqueness

What sets 2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone

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